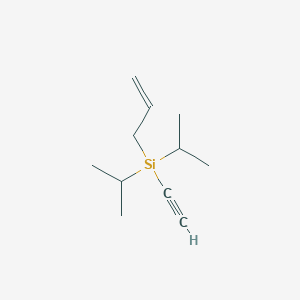

(Allyldiisopropylsilyl)acetylene

Description

(Allyldiisopropylsilyl)acetylene is an organosilicon compound containing an acetylene (C≡C) group bonded to an allyldiisopropylsilyl moiety. It is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a building block for silicon-functionalized alkynes. The allyldiisopropylsilyl group confers steric protection to the acetylene unit, enhancing stability and modulating reactivity in catalytic processes.

Properties

Molecular Formula |

C11H20Si |

|---|---|

Molecular Weight |

180.36 g/mol |

IUPAC Name |

ethynyl-di(propan-2-yl)-prop-2-enylsilane |

InChI |

InChI=1S/C11H20Si/c1-7-9-12(8-2,10(3)4)11(5)6/h2,7,10-11H,1,9H2,3-6H3 |

InChI Key |

BKFVEIHHROEOTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](CC=C)(C#C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1.1 Role in Organic Reactions

(Allyldiisopropylsilyl)acetylene functions as a versatile building block in organic synthesis. Its silyl group can protect terminal alkynes, enhancing regioselectivity in reactions involving alkynes. This property allows for controlled transformations in the synthesis of complex organic molecules.

- Silyl Protection : The silyl group effectively protects the terminal C–H bond of the alkyne, enabling subsequent reactions without interference from this reactive site .

- Cross-Coupling Reactions : It can participate in various cross-coupling reactions such as Sonogashira coupling, where it reacts with aryl halides to form substituted acetylenes, which are crucial intermediates in pharmaceuticals and fine chemicals .

Pharmaceutical Applications

2.1 Therapeutic Potential

Recent studies have highlighted the potential of acetylene derivatives, including this compound, as inhibitors of stearoyl-CoA desaturase 1 (SCD1). This enzyme plays a significant role in lipid metabolism and is implicated in conditions such as obesity and diabetes.

- SCD1 Inhibition : Compounds that inhibit SCD1 can enhance insulin sensitivity and may provide therapeutic benefits for metabolic disorders . The synthesis of this compound derivatives has been explored for their efficacy as SCD inhibitors.

2.2 Anti-Cancer Activity

Research indicates that alkynylsilanes can exhibit anti-cancer properties. For instance, derivatives synthesized from this compound have shown promising results in preliminary cytotoxicity assays against various cancer cell lines .

Material Science Applications

3.1 Polymer Chemistry

This compound is utilized in the development of silicon-based polymers and materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Silicone Elastomers : The compound's ability to form siloxane linkages makes it valuable in synthesizing silicone elastomers with improved performance characteristics .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Pharmaceuticals | SCD1 inhibitors for metabolic disorders |

| Material Science | Enhancing properties of silicone elastomers |

Case Studies

Case Study 1: Synthesis of SCD1 Inhibitors

A recent study synthesized various derivatives of this compound to evaluate their effectiveness as SCD1 inhibitors. The compounds were tested in vitro against human cell lines, demonstrating a significant reduction in SCD1 activity and an increase in insulin sensitivity markers .

Case Study 2: Development of Silicone Elastomers

In a project aimed at improving silicone elastomers' thermal stability, researchers incorporated this compound into polymer formulations. The resulting materials exhibited enhanced thermal resistance and mechanical strength compared to traditional silicone formulations .

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

(Allyldiisopropylsilyl)acetylene participates in palladium-catalyzed Sonogashira couplings with aryl/vinyl halides, forming carbon-carbon bonds while preserving the silyl group. The silyl moiety acts as a protective group, preventing undesired homocoupling .

Key Features:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) with CuI as a co-catalyst.

-

Substrate Scope: Compatible with aryl iodides, bromides, and triflates (Fig. 3A, entries 30–32) .

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | 1-(2-Nitrophenyl)-silylacetylene | 88 | |

| 4-Cyanophenyl triflate | 4-Cyanophenyl-silylacetylene | 76 |

Cycloaddition Reactions

The silylacetylene engages in [2+2+1] Pauson-Khand reactions to form cyclopentenones. The silicon tether directs regioselectivity and stabilizes intermediates .

Mechanistic Highlights:

-

Catalyst: Co₂(CO)₈ facilitates cyclization of silicon-tethered 1,7-enynes.

-

Outcome: Diastereoselective formation of bicyclic enones (dr > 20:1) .

Example:

textThis compound + Ethylene → Cyclopentenone (82% yield, dr 95:5)[9]

Alkyne Functionalization via Protiodesilylation

The silyl group is cleaved under acidic or fluoride conditions, yielding terminal alkynes for further derivatization .

Conditions:

Application:

Nucleophilic Additions to Carbonyl Compounds

This compound adds to aldehydes under Carreira conditions, forming propargyl alcohols with high stereocontrol .

Reaction Setup:

Example:

textBenzaldehyde + this compound → (S)-Propargyl alcohol (90% yield, 98% ee)[10]

Multi-Component Alkynylative Difunctionalization

In a novel three-component reaction, the silylacetylene couples with amides and Grignard reagents to produce propargyl amines .

Conditions:

| Amide Type | Grignard Reagent | Yield (%) |

|---|---|---|

| N,N-Diethylformamide | Cyclohexyl MgBr | 96 |

| N-Benzyl-N-methylformamide | Phenyl MgBr | 88 |

Silicon-Directed Cyclizations

The allyldiisopropylsilyl group directs regioselective cyclizations in enyne systems, enabling access to fused polycycles .

Case Study:

-

Substrate: Silicon-tethered 1,7-enyne.

-

Product: Bicyclic cyclopentenone (74% yield, >95% diastereomeric excess) .

Limitations and Challenges

Comparison with Similar Compounds

Comparison with Similar Acetylene-Based Organosilicon Compounds

The reactivity and stability of (allyldiisopropylsilyl)acetylene are influenced by its unique silyl substituent. Below, it is compared to structurally analogous compounds:

Bis(trimethylsilyl)acetylene

- Molecular Formula : C₈H₁₈Si₂

- Structure : HC≡C-Si(CH₃)₃

- Key Differences :

- Steric Effects : The trimethylsilyl groups are less bulky than diisopropyl substituents, leading to higher reactivity in cross-coupling reactions .

- Thermal Stability : Bis(trimethylsilyl)acetylene decomposes at lower temperatures (150–200°C) compared to this compound (>250°C) due to weaker Si-C bonds .

- Applications : Widely used in semiconductor fabrication and as a precursor for silicon carbide.

Phenylacetylene-Silicon Derivatives

- Example : HC≡C-Si(Ph)₃ (Triphenylsilylacetylene)

- Key Differences :

Polyacetylenes with Silyl Substituents

- Example : Poly(diisopropylsilylacetylene)

- Key Differences: Polymer Stability: Linear polymers derived from silylacetylenes show higher thermal stability (decomposition >300°C) than monomeric this compound . Optoelectronic Properties: Silyl groups enhance solubility in organic solvents, enabling applications in conductive polymers .

Comparative Data Table

| Property | This compound | Bis(trimethylsilyl)acetylene | Triphenylsilylacetylene |

|---|---|---|---|

| Molecular Weight (g/mol) | 180.37 | 170.41 | 290.47 |

| Thermal Stability (°C) | >250 | 150–200 | >220 |

| Hydrosilation Rate | Moderate | High | Low |

| Steric Bulk | High (diisopropyl + allyl) | Low (trimethyl) | High (triphenyl) |

| Applications | Catalysis, polymer precursors | Semiconductors, SiC precursors | Optoelectronics |

Research Findings and Industrial Relevance

Catalytic Performance: this compound demonstrates superior selectivity in Sonogashira couplings compared to less bulky analogs, achieving >90% yield in aryl-alkyne couplings .

Stability in HPLC Phases : When grafted onto silica, allyldiisopropylsilyl-acetylene phases show 30% higher stability under acidic conditions than phenylacetylene derivatives, making them suitable for chromatographic separations .

Limitations : The compound’s high steric bulk can hinder reactions with large substrates, necessitating tailored catalysts (e.g., Pd-XPhos systems) .

Preparation Methods

Step 1: Synthesis of Allyldiisopropylchlorosilane

Reagents :

-

Dichlorodiisopropylsilane (4.00 g, 21.6 mmol)

-

Allyl magnesium bromide (22.0 mmol, 1.0 M in THF)

Conditions : -

Anhydrous THF, argon atmosphere

Mechanism :

The reaction proceeds via nucleophilic substitution, where the Grignard reagent (allyl magnesium bromide) displaces one chloride from dichlorodiisopropylsilane. This forms allyldiisopropylchlorosilane as an intermediate, with magnesium bromide chloride as a byproduct.

Key Considerations :

-

Stoichiometry : A slight excess of allyl magnesium bromide (1.02 equiv) ensures complete consumption of dichlorodiisopropylsilane.

-

Solvent Purity : Anhydrous THF prevents hydrolysis of the chlorosilane intermediate.

Step 2: Lithiation and Silylation of Trimethylsilyl Acetylene

Reagents :

-

Trimethylsilyl acetylene (2.36 g, 24.0 mmol)

-

n-Butyllithium (9.2 mL, 23 mmol, 2.5 M in hexane)

-

Allyldiisopropylchlorosilane (from Step 1)

Conditions :

-

Lithiation at 0°C for 90 minutes in THF

-

Subsequent addition to the chlorosilane intermediate at 0°C.

Mechanism :

-

Lithiation : n-BuLi deprotonates trimethylsilyl acetylene, generating a lithium acetylide.

-

Nucleophilic Attack : The acetylide attacks the silicon center in allyldiisopropylchlorosilane, displacing chloride and forming the target compound.

Workup :

-

Quenching with saturated NH₄Cl solution

-

Extraction with diethyl ether (3 × 100 mL)

-

Purification via silica gel chromatography (CH₂Cl₂:Et₂O = 20:1).

Yield :

Direct Dehydrogenative Cross-Coupling

Catalytic Silylation of Terminal Acetylenes

Reagents :

-

Terminal acetylene (e.g., propyne)

-

Allyldiisopropylsilane

-

Catalyst: NaOH or KOH (5–10 mol%)

Conditions :

Mechanism :

The base promotes dehydrogenative coupling between the terminal acetylene and hydrosilane, releasing hydrogen gas. This method avoids pre-functionalized silane reagents.

Advantages :

-

Atom Economy : No stoichiometric byproducts.

-

Broad Substrate Scope : Compatible with aryl and alkyl acetylenes.

Limitations :

Comparative Analysis of Methods

Emerging Methodologies

Q & A

Q. What experimental design strategies are recommended to optimize the synthesis of (allyldiisopropylsilyl)acetylene?

A factorial experimental design, such as a full-factor or fractional factorial approach, is effective for identifying critical parameters (e.g., temperature, catalyst loading, reaction time). For example, varying acetylene flow rates and catalyst layer height in vinyl acetate synthesis improved yield . Similarly, secondary acetylene alcohol reactions with amino compounds were optimized using temperature and catalyst screening . Statistical tools like ANOVA and T-tests can validate parameter significance .

Q. How can researchers ensure structural fidelity and purity of this compound during characterization?

Gas chromatography (GC) with standardized ethylene calibration curves is critical for quantifying acetylene-derived products . Atomic absorption spectrophotometry (AAS) with optimized acetylene flow rates (e.g., 2.25–3.00 L/min) enhances detection accuracy for metal-containing compounds . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy should be paired with computational simulations to confirm bond formation and steric effects.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to acetylene’s flammability (autoignition temperature: 305°C) and gas-under-pressure risks, inert atmosphere techniques (e.g., Schlenk lines) are mandatory . Metal-organic frameworks (MOFs) like HKUST-1 can stabilize acetylene derivatives via weak electrical interactions, reducing decomposition risks . Always reference GHS classifications (GHS02, GHS04) for storage and handling .

Advanced Research Questions

Q. How can multivariate regression models resolve contradictions in catalytic efficiency data for this compound-based reactions?

A candidate math model search algorithm minimizes predictive errors by analyzing PRESS residuals and rejecting models with insignificant terms or near-linear dependencies . For example, principal component regression (PCR) standardized acetylene data to mitigate multicollinearity, while ridge regression addressed overfitting . These methods are critical for interpreting non-linear relationships in catalytic cycles involving metal carbides .

Q. What computational approaches predict the adsorption behavior of this compound on catalytic surfaces?

Density functional theory (DFT) and neutron powder diffraction reveal preferential adsorption sites on transition metal carbides (TMCs). For instance, acetylene binds more strongly to δ-MoC(001) than ethylene, guiding selective hydrogenation catalyst design . Quantum chemical calculations also explain reactivity trends in acetylene-amino alcohol condensation reactions .

Q. How do ionic liquids enhance the separation of this compound from complex mixtures?

Ionic liquids like [BMIM][PF6] exhibit differential solubility for acetylene derivatives due to hydrogen-bonding and π-complexation interactions. Molecular dynamics simulations show ethylene/acetylene selectivity ratios >286 in ultramicroporous materials, validated by breakthrough curve experiments . Optimize ionic liquid composition using activity coefficient models (e.g., UNIFAC) to maximize separation efficiency .

Methodological Considerations

- Data Validation : Use singular value decomposition (SVD) to eliminate collinear variables in regression models .

- Synthesis Reproducibility : Document experimental protocols per Beilstein Journal guidelines, including material balances, equipment specifications, and safety notes .

- Catalyst Design : Prioritize TMCs (e.g., TiC, ZrC) for acetylene hydrogenation to ethylene, but mitigate ethane formation via surface passivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.